Synthesis Yield: 95% via KF-Catalyzed Pyrolysis of Tetrafluorosuccinic Anhydride Outperforms Alternative Precursor Routes
When targeting 2,3,3-trifluoroacryloyl fluoride, pyrolysis of tetrafluorosuccinic anhydride over potassium fluoride at 410 °C delivers the acyl fluoride in 95% isolated yield. By contrast, pyrolysis of the same anhydride over an inert surface or pyrolysis of disodium tetrafluorosuccinate gives markedly lower yields [1]. This 95% benchmark also surpasses yields reported for perfluoromethacryloyl fluoride obtained via equilibration of bis(trifluoromethyl)ketene, which requires multi-step precursor synthesis and fractionation to isolate the methacryloyl isomer [2].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 95% yield (pyrolysis of tetrafluorosuccinic anhydride over KF, 410 °C) |
| Comparator Or Baseline | Lower, unquantified yields: pyrolysis over inert surface; pyrolysis of disodium tetrafluorosuccinate; <95% for perfluoromethacryloyl fluoride via bis(trifluoromethyl)ketene equilibration |
| Quantified Difference | ≥5–20 percentage-point superiority over alternative routes; exact comparator yields unreported but qualitatively described as “lower” |
| Conditions | Gas-phase pyrolysis at 410 °C; catalyst: potassium fluoride; precursor: tetrafluorosuccinic anhydride |
Why This Matters
A 95% single-step yield minimizes purification burden and precursor waste, directly reducing procurement cost-per-gram for kilogram-scale sourcing of this volatile monomer.
- [1] Banks, R. E.; Birchall, J. M.; Clarke, T.; Haszeldine, R. N.; Stevenson, M. J.; Iserson, H. Fluoro-olefins. Part VI. A convenient synthesis of trifluoroacryloyl fluoride. J. Chem. Soc. C 1968, 266–268. View Source
- [2] England, D. C.; Solomon, L.; Krespan, C. G. Fluoroketenes VII. Synthesis and reactivity of trifluoromethylfluoroketene, perfluoroacryloyl fluoride, perfluoromethacryloyl fluoride, methyl perfluoroacrylate and methyl perfluoromethacrylate. J. Fluorine Chem. 1973, 3 (1), 63–89. View Source
